molecular formula C19H16N4O4 B11606216 Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11606216
M. Wt: 364.4 g/mol
InChI Key: DDBMDXVXDKTKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core system with fused triazine, furan, and aromatic moieties. Key structural elements include:

  • Tricyclic backbone: The 1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaene system, which imposes conformational rigidity and influences electronic properties.
  • Substituents: A furan-2-ylmethyl group at position 7, a methyl group at position 11, and a methyl ester at position 3.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H16N4O4/c1-11-5-3-7-22-16(11)21-17-14(18(22)24)9-13(19(25)26-2)15(20)23(17)10-12-6-4-8-27-12/h3-9,20H,10H2,1-2H3

InChI Key

DDBMDXVXDKTKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the specific requirements and applications of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

Methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Example 1: Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino Analog

Structure : Differs in two key regions:

  • Imino group: Replaced with a 4-(trifluoromethyl)benzoyl substituent, enhancing electron-withdrawing effects.
  • Ester group : Ethyl instead of methyl, slightly increasing lipophilicity.
Parameter Target Compound Analog (CAS 685860-24-6)
Molecular formula C₂₄H₁₉N₄O₅ (estimated*) C₂₇H₁₉F₃N₄O₅
Key substituents 6-imino, 11-methyl, methyl ester 6-(4-trifluoromethylbenzoyl)imino, ethyl ester
Calculated logP** ~2.1 (moderate lipophilicity) ~3.5 (higher due to CF₃ and ethyl ester)

Implications : The trifluoromethyl group in the analog may improve metabolic stability but reduce aqueous solubility. The ethyl ester could prolong half-life compared to the methyl variant .

Example 2: Triazatricyclo Derivatives with Spiro Systems

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share fused heterocycles but incorporate spiro junctions instead of planar tricyclic systems.

Feature Target Compound Spiro Analogs
Ring system Planar tricyclic Non-planar spiro system
Synthetic complexity High (multi-step cyclization) Moderate (condensation reactions)
Functional groups Imino, oxo, ester Hydroxyl, amide, benzothiazole

Implications : Spiro systems may offer greater stereochemical diversity but lower thermal stability due to strain .

Role of Ester Groups in Bioactivity

Methyl esters are common in agrochemicals (e.g., metsulfuron methyl ester, ) due to their balance of stability and hydrolytic activation.

Compound Ester Group Bioactivity/Use
Target compound Methyl Unknown (structural analogy suggests drug-like potential)
Metsulfuron methyl Methyl Herbicide (inhibits acetolactate synthase)
Ethametsulfuron methyl Methyl Herbicide (broadleaf weed control)

Implications : Methyl esters in the target compound may facilitate membrane permeability but require enzymatic hydrolysis for activation .

Hydrogen-Bonding and Crystallography

The 6-imino and 2-oxo groups in the target compound likely participate in hydrogen-bonding networks, akin to patterns observed in Etter’s graph set analysis (). Comparable triazatricyclo derivatives refined via SHELX software () suggest crystallographic studies could resolve:

  • Packing motifs : Directed by N–H···O and C=O···H–N interactions.
  • Thermal parameters : Anisotropic displacement parameters for the tricyclic core .

Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents logP (Predicted) Potential Application
Target compound Tricyclic Furan-methyl, methyl ester 2.1 Medicinal chemistry
CAS 685860-24-6 Tricyclic CF₃-benzoyl, ethyl ester 3.5 Drug design
Spiro analog Spiro Benzothiazole, hydroxyl 1.8 Organic synthesis

Biological Activity

Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique triazatricyclo structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to the presence of the furan ring and imino group.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • Functional Groups : Furan ring, imino group, carboxylate group.

The unique arrangement of these functional groups contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds with structural similarities to methyl 7-[(furan-2-yl)methyl]-6-imino have demonstrated anticancer activity . For instance:

Compound NameStructural FeaturesBiological Activity
FurocoumarinFuran ringAnticancer
Triazine DerivativeTriazine coreAntimicrobial
AlkaloidsNitrogen-containing ringsAntiinflammatory

The presence of the furan moiety is particularly significant as it enhances the compound's interaction with biological macromolecules such as DNA and proteins, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. The triazine core is known for its ability to inhibit bacterial growth by interfering with microbial cell division and metabolism. This activity may be attributed to the compound's ability to disrupt nucleic acid synthesis in microorganisms .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies suggest that methyl 7-[(furan-2-yl)methyl]-6-imino may interact with:

  • DNA : Intercalation into DNA strands leading to disruption of replication.
  • Proteins : Binding to specific protein targets which may alter their function or stability.

Case Studies

  • Anticancer Activity in Cell Lines :
    A study conducted on various cancer cell lines demonstrated that methyl 7-[(furan-2-yl)methyl]-6-imino significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptotic markers such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy :
    In vitro tests against Escherichia coli and Staphylococcus aureus indicated that the compound exhibits a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting effective antimicrobial activity comparable to standard antibiotics .

Synthesis and Chemical Reactivity

The synthesis of methyl 7-[(furan-2-yl)methyl]-6-imino typically involves multi-step organic synthesis techniques that require careful control of reaction conditions:

  • Oxidation : The furan ring can be oxidized to enhance reactivity.
  • Substitution Reactions : Nucleophilic substitutions at the furan ring or triazatricyclo framework can yield derivatives with enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.